N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a phthalazinone moiety. The 1,3,4-thiadiazole ring is substituted at the 5-position with a cyclohexyl group, while the phthalazinone fragment features 7,8-dimethoxy substituents. The two pharmacophores are linked via an acetamide bridge.
Properties
Molecular Formula |
C20H23N5O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O4S/c1-28-14-9-8-13-10-21-25(19(27)16(13)17(14)29-2)11-15(26)22-20-24-23-18(30-20)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,22,24,26) |
InChI Key |
NHQHVOWXEXCGIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)C4CCCCC4)OC |
Origin of Product |
United States |
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a thiadiazole ring and a phthalazinone moiety. Its molecular formula is with a molecular weight of approximately 378.46 g/mol. The unique combination of these structural elements contributes to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values: In studies involving different cancer cell lines, the compound demonstrated IC50 values ranging from 0.28 µg/mL to 10 µg/mL, indicating potent anticancer activity against breast cancer (MCF-7) and lung carcinoma (A549) cells .
- Mechanism of Action: The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. For instance, compounds with similar structures have shown interactions with tubulin and activation of caspases involved in apoptosis .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Inhibition of cell proliferation |
| A549 (Lung) | 0.52 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 8.107 | Inhibition of ERK1/2 signaling |
Antimicrobial Properties
In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains.
Research Highlights:
- Antimicrobial Spectrum: The compound has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
Table 2: Antimicrobial Activity Summary
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Low inhibition |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to various structural features:
- Thiadiazole Ring: Essential for anticancer properties; modifications at the C5 position have shown enhanced activity.
- Cyclohexyl Group: This substitution may influence lipophilicity and cellular uptake.
- Phthalazinone Moiety: Contributes to interaction with biological targets; derivatives have been shown to enhance potency.
Case Studies
Several studies have investigated the compound's potential as a therapeutic agent:
- Study on MCF-7 Cells: A recent study demonstrated that the compound induced significant apoptosis in MCF-7 cells through caspase activation pathways .
- In Vivo Studies: Animal models have shown reduced tumor growth when treated with this compound compared to controls, highlighting its potential for further development as an anticancer drug .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g)
- Key differences : Replaces the cyclohexyl group with a 4-chlorophenyl moiety.
- Physicochemical properties : Melting point (203–205°C), IR peaks for NH (3280 cm⁻¹), C=O (1665 cm⁻¹), and aromatic C-H stretching (3060 cm⁻¹) .
- Biological relevance : Demonstrates moderate anticancer activity in preliminary screens .
- N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide Key similarity: Shares the 5-cyclohexyl-1,3,4-thiadiazole scaffold. Key difference: Substitutes the phthalazinone group with a pyridazinone ring bearing a 3,5-dimethylpyrazole substituent .
Acetamide-Linked Heterocyclic Systems
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides (2a–2h)
Phthalazinone-Containing Analogues
Oxadiazole vs. Thiadiazole Linkers
- 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b)
- Key difference : Replaces the thiadiazole ring with an oxadiazole, altering electronic properties (e.g., reduced electron-withdrawing capacity).
- Thermal stability : Higher melting point (>300°C) compared to thiadiazole-based compounds (typically 160–250°C) .
- Biological activity : Shows anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM) .
Comparative Physicochemical and Spectral Data
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide, and how are intermediates characterized?
- Methodology :
- Step 1 : React 5-cyclohexyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in ethanol under reflux (15–20 min), followed by isolation via filtration. Yield optimization requires stoichiometric control (1:1 molar ratio) .
- Step 2 : Couple the intermediate with 7,8-dimethoxy-1-oxophthalazine-2(1H)-yl acetic acid using carbodiimide crosslinkers (e.g., DCC/DMAP).
- Characterization :
- IR spectroscopy (KBr tablet): Confirm amide C=O stretch (~1649–1670 cm⁻¹) and thiadiazole C=N (~1505 cm⁻¹) .
- 1H NMR (200 MHz, DMSO-d6): Look for acetamide CH₃ (~1.91 ppm), aromatic protons (~7.2–8.9 ppm), and NH signals (~10.2–10.7 ppm) .
- Monitoring : TLC (chloroform:acetone, 3:1) ensures reaction progress .
Q. Which spectroscopic and chromatographic techniques are essential for validating the compound’s purity and structural integrity?
- Key Methods :
- Mass spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for related acetamides) .
- High-resolution NMR : Assign protons in the cyclohexyl and phthalazinone moieties using 2D experiments (COSY, HSQC) .
- Elemental analysis : Verify C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the compound’s molecular conformation?
- Tools :
- SHELXL/SHELXTL : Refine X-ray data for small molecules; robust for handling twinned crystals or high-resolution data .
- ORTEP-3/WinGX : Visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions in acetamide groups) .
- Workflow :
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Use SHELXD for phase determination and SHELXL for refinement (R-factor < 5%) .
- Analyze packing diagrams in Mercury to assess intermolecular interactions .
Q. How to address contradictory yields in solvent-dependent syntheses?
- Case Study :
- Ethanol vs. Triethylamine : Ethanol yields 76% for thiadiazole intermediates, while triethylamine improves acylation but risks side reactions (e.g., hydrolysis) .
- Resolution :
- Conduct a DoE (Design of Experiments) varying solvent polarity, temperature, and catalyst.
- Monitor by in-situ FTIR to detect transient intermediates (e.g., acyl chlorides) .
- Optimize with Green Chemistry metrics (E-factor < 10) .
Q. What strategies validate the compound’s bioactivity in antioxidant assays?
- Experimental Design :
- DPPH assay : Prepare 0.1 mM compound in methanol; measure absorbance decay at 517 nm (IC₅₀ comparison with ascorbic acid) .
- FRAP assay : Monitor Fe³⁺ reduction at 593 nm; report activity as μmol Fe²⁺/g compound .
- Controls : Include N-acetylcysteine and account for solvent interference (e.g., DMSO < 1% v/v).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
